tert-butyl 3-(pyrazin-2-yloxy)pyrrolidine-1-carboxylate
Description
tert-Butyl 3-(pyrazin-2-yloxy)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a pyrazine ring linked via an oxygen atom. The tert-butyl carbamate group and pyrazine moiety make it a valuable intermediate in pharmaceutical synthesis, particularly for modifying solubility, stability, and reactivity in drug candidates.
Properties
IUPAC Name |
tert-butyl 3-pyrazin-2-yloxypyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-13(2,3)19-12(17)16-7-4-10(9-16)18-11-8-14-5-6-15-11/h5-6,8,10H,4,7,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTDTUQBYMXBQPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=NC=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(pyrazin-2-yloxy)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxypyrrolidine-1-carboxylate with pyrazine-2-ol under suitable reaction conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired compound in high yield and purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-(pyrazin-2-yloxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazine derivatives, while reduction may produce reduced pyrrolidine derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 3-(pyrazin-2-yloxy)pyrrolidine-1-carboxylate is used as a building block in the synthesis of various heterocyclic compounds.
Biology: In biological research, this compound is utilized to study the interactions of heterocyclic compounds with biological targets. It is often used in the design and synthesis of bioactive molecules for drug discovery .
Medicine: Its unique structure allows for the exploration of novel drug candidates targeting specific biological pathways .
Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and advanced materials. Its versatility makes it valuable in various industrial processes .
Mechanism of Action
The mechanism of action of tert-butyl 3-(pyrazin-2-yloxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to enzymes, receptors, or other biomolecules, modulating their activity . The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Ring Variations
(a) Pyrazine vs. Pyridine Derivatives
- tert-Butyl 3-(2-methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate (CAS 1228665-86-8): Structure: Pyridine ring with methoxy (-OCH₃) and methyl (-CH₃) substituents. Molecular Weight: 292.37 g/mol (C₁₆H₂₄N₂O₃) . Key Differences: Pyridine’s single nitrogen atom reduces electron deficiency compared to pyrazine’s two nitrogen atoms.
tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate :
(b) Amino vs. Oxy Linkages
- tert-Butyl 3-(pyrazin-2-ylamino)pyrrolidine-1-carboxylate (CAS 1186298-86-1): Structure: Pyrazine linked via an amino (-NH-) group instead of oxygen. Molecular Weight: 264.32 g/mol (C₁₃H₂₀N₄O₂) .
(a) Halogenated Derivatives
- tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate :
(b) Hydrophilic Modifications
Comparative Data Table
*Estimated based on structural analogy.
Biological Activity
tert-butyl 3-(pyrazin-2-yloxy)pyrrolidine-1-carboxylate is a chiral organic compound that has garnered attention in medicinal chemistry due to its structural characteristics and potential biological activities. This compound features a pyrrolidine ring, a tert-butyl group, and a pyrazin-2-yloxy moiety, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H19N3O3
- Molecular Weight : Approximately 251.28 g/mol
- Structure : Characterized by a pyrrolidine ring substituted with a tert-butyl group and a pyrazin-2-yloxy moiety.
Biological Activity Overview
Preliminary studies indicate that this compound may exhibit significant biological activity, particularly as a potential beta-3 adrenergic receptor agonist. This suggests its involvement in metabolic processes and energy expenditure regulation, similar to compounds with analogous structural motifs.
Potential Pharmacological Effects
The mechanism of action for this compound likely involves its interaction with specific molecular targets such as enzymes and receptors. Its heterocyclic structure allows for binding to biological macromolecules, potentially modulating their activity. The specific pathways influenced by this compound remain to be fully characterized through further experimental studies.
Case Studies and Research Findings
Table 1: Summary of Biological Activities of Related Compounds
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Pyrazolyl-Ureas | Antibacterial and anti-inflammatory | |
| Beta-3 Adrenergic Agonists | Weight loss and metabolic regulation | |
| Other Pyrazole Derivatives | Cytokine inhibition |
Example Study: Interaction with Beta-3 Adrenergic Receptors
A study exploring the binding affinity of structurally related compounds to beta-3 adrenergic receptors indicated that modifications in the substituents significantly affected receptor interaction. This highlights the importance of structural variations in determining biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
